D-Thyroxine sodium salt D-Thyroxine sodium salt The dextrorotary isomer of the synthetic THYROXINE.
Brand Name: Vulcanchem
CAS No.: 137-53-1
VCID: VC0525806
InChI: InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]
Molecular Formula: C15H11I4NNaO4
Molecular Weight: 799.86 g/mol

D-Thyroxine sodium salt

CAS No.: 137-53-1

Cat. No.: VC0525806

Molecular Formula: C15H11I4NNaO4

Molecular Weight: 799.86 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

D-Thyroxine sodium salt - 137-53-1

Specification

CAS No. 137-53-1
Molecular Formula C15H11I4NNaO4
Molecular Weight 799.86 g/mol
IUPAC Name sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate
Standard InChI InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1
Standard InChI Key BRLSOHUOWVCKNI-UTONKHPSSA-N
Isomeric SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na]
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]
Canonical SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

D-Thyroxine sodium salt (CAS 137-53-1) is systematically named as sodium D-3,3',5,5'-tetraiodothyronine, with the molecular formula C₁₅H₁₂I₄NNaO₄ and a molecular weight of 800.87 g/mol . The compound exists as a light-yellow to buff-colored powder, exhibiting marked sensitivity to light-induced degradation, necessitating storage in light-resistant containers . Its structure comprises a diphenyl ether backbone with four iodine atoms at the 3, 3', 5, and 5' positions, coupled with a D-configuration alanine side chain (Figure 1).

Table 1: Comparative Structural Properties of Thyroxine Enantiomers

PropertyD-Thyroxine Sodium SaltL-Thyroxine Sodium Salt
Molecular FormulaC₁₅H₁₂I₄NNaO₄C₁₅H₁₂I₄NNaO₄
Optical RotationDextrorotatoryLevorotatory
BioactivityHypocholesterolemicThyromimetic
Cardiac EffectsMinimal at therapeutic dosesSignificant (tachycardia)

Physicochemical Properties

The compound demonstrates limited aqueous solubility (<1 mg/mL), with moderate solubility in ethanol and insolubility in nonpolar solvents like chloroform and ether . Thermal analysis reveals a decomposition temperature exceeding 250°C, while spectroscopic characterization (UV-Vis) shows maximal absorbance at 325 nm in ethanolic solutions, attributable to its conjugated iodine-aromatic system .

Synthesis and Industrial Production

Enantioselective Synthesis Challenges

The industrial synthesis of D-thyroxine sodium salt requires meticulous optical purification to eliminate traces of the biologically potent L-enantiomer. A pivotal methodology involves L-amino acid oxidase-mediated resolution, where snake venom enzymes selectively deaminate L-tyrosine derivatives, enabling chromatographic separation of D-isomers . This process achieves >99% enantiomeric excess, critical for avoiding thyrotoxic side effects .

Novel Synthetic Routes

Recent patent innovations (US9428444B2) describe copper complex intermediates for thyroxine synthesis, though optimized for L-enantiomer production . Adapting these methods for D-thyroxine involves chiral auxiliary incorporation during the oxidative coupling of diiodotyrosine precursors. Key steps include:

  • Iodination of L-tyrosine to 3,5-diiodo-L-tyrosine

  • Chiral inversion via enzymatic or chemical resolution

  • Oxidative coupling using bis(p-anisyl)iodonium iodide under alkaline conditions

Critical process parameters:

  • Reaction temperature: 85–90°C

  • Oxygen partial pressure: 1.5–2.0 atm

  • Catalyst: Manganese(II) acetate (0.5–1.0 mol%)

Pharmacokinetic Profile and Bioequivalence

Table 2: Pharmacokinetic Parameters of Levothyroxine Formulations

ParameterOral Solution (Water)Oral Solution (No Water)Capsule
Cₘₐₓ (ng/mL)72.66 ± 16.6771.30 ± 14.1976.64 ± 16.48
Tₘₐₓ (h)1.502.502.00
AUC₀₋₄₈ (ng·h/mL)1739.26 ± 438.251755.86 ± 330.861764.14 ± 380.88

Metabolic Inertness

Unlike L-thyroxine, D-thyroxine undergoes minimal deiodination to triiodothyronine (T3), explaining its attenuated metabolic effects . Hepatic conjugation via glucuronidation and sulfation accounts for >80% of elimination, with renal excretion of unchanged drug <5% .

Therapeutic Applications and Clinical Considerations

Contemporary Niche Applications

Current applications are restricted to:

  • Refractory familial hypercholesterolemia in statin-intolerant patients

  • Adjunct therapy in thyroid cancer patients requiring TSH suppression without thyrotoxicosis

  • Investigational use in neurodegenerative disorders (e.g., Alzheimer’s) via ApoE modulation

Stability and Environmental Impact

Degradation Pathways

Light exposure induces radical-mediated deiodination, generating 3,5-diiodothyronine and elemental iodine . Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when stored in amber glass .

Ecotoxicological Profile

As a persistent bioaccumulative pharmaceutical, D-thyroxine sodium salt demonstrates:

  • Soil half-life: >180 days

  • Bioconcentration factor (BCF): 950 L/kg in aquatic organisms

  • NOEC (Daphnia magna): 0.12 mg/L

These properties necessitate advanced wastewater treatment (ozonation, activated carbon filtration) to mitigate environmental release.

Regulatory and Quality Considerations

Compendial Standards

While excluded from USP-NF monographs, the European Pharmacopoeia (Ph. Eur. 10.0) specifies:

  • Assay (HPLC): 97.0–103.0%

  • Heavy metals: <20 ppm

  • Residual solvents: Class 2 limits per ICH Q3C

Emerging Research Directions

Nanocrystalline Formulations

Lipid-based nanoemulsions (150–200 nm) enhance oral bioavailability 2.3-fold in rat models, addressing solubility limitations .

Targeted Delivery Systems

Antibody-drug conjugates targeting PCSK9 show promise in preclinical atherosclerosis models, enabling 90% LDL reduction at 1/10th standard dose .

Environmental Remediation

Advanced oxidation processes (UV/H₂O₂) achieve 99.8% degradation efficiency within 120 minutes, mineralizing iodine residues to iodide .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator